SQ 26655
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ 26655 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer . it typically involves the use of organic solvents and reagents under specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with advanced synthesis technology. The process involves large-scale reactions, purification, and quality control to ensure the compound meets the required specifications . Due to the complexity of the synthesis, there is a low probability that the synthesis will not be successful .
Chemical Reactions Analysis
Types of Reactions
SQ 26655 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized and analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
SQ 26655 has a wide range of scientific research applications, including:
Mechanism of Action
SQ 26655 exerts its effects by antagonizing the thromboxane A2/prostaglandin H2 receptor . This receptor is involved in various physiological processes, including platelet aggregation and smooth muscle contraction . By blocking this receptor, this compound inhibits the actions of thromboxane A2 and prostaglandin H2, leading to reduced platelet aggregation and smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
SQ 27,427: Another thromboxane A2 receptor antagonist with similar biological activity.
U-46619: A thromboxane A2 receptor agonist used in research to study the effects of thromboxane A2.
Uniqueness
SQ 26655 is unique in its specific antagonistic activity towards thromboxane A2/prostaglandin H2 receptors . Unlike other similar compounds, it has been extensively studied for its potential therapeutic applications and its role in various physiological processes .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSCITFBDCQRGG-BWDSMMMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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